2-Octanone, 6-hydroxy-

Description

Contextualization of Hydroxyketones within Organic Chemistry and Natural Products

Hydroxyketones are a significant class of organic compounds characterized by the presence of both a ketone and a hydroxyl functional group. wikipedia.org Their importance stems from their prevalence in numerous natural products and their utility as versatile intermediates in organic synthesis. sioc-journal.cn The relative position of the hydroxyl group to the ketone dictates their classification and reactivity. For instance, α-hydroxy ketones, also known as acyloins, and β-hydroxy ketones, often referred to as aldols, are two major classes with distinct formation pathways and chemical behaviors. wikipedia.org

Classification and Structural Characteristics of 2-Octanone (B155638), 6-hydroxy- Isomers and Analogs

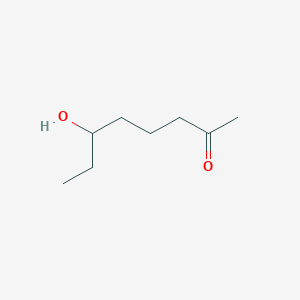

2-Octanone, 6-hydroxy-, with the chemical formula C8H16O2, is a specific hydroxyketone where the hydroxyl group is located at the sixth carbon and the ketone group at the second carbon of an eight-carbon chain. vulcanchem.comnih.gov This places it in the category of γ-hydroxyketones. The presence of a chiral center at the C6 position means that 2-Octanone, 6-hydroxy- can exist as two enantiomers: (R)-6-hydroxyoctan-2-one and (S)-6-hydroxyoctan-2-one. The specific stereochemistry can significantly impact its biological activity and its role in asymmetric synthesis.

Several isomers and analogs of 2-Octanone, 6-hydroxy- are also of chemical interest. Isomers would include other hydroxy octanones where the functional groups are at different positions, such as 5-hydroxy-4-octanone (B1296008) or 7-hydroxy-2-octanone. Analogs might involve variations in the carbon chain length, such as 6-hydroxy-2-hexanone, or the introduction of other functional groups. chemeo.com For instance, the analog 3-octanone (B92607) lacks the hydroxyl group, which reduces its polarity and alters its physical properties. Another related compound is 2-octanone, which is found in various natural sources and is used in the flavor and fragrance industry. guidechem.comnih.govwikipedia.org

The structural characteristics of 2-Octanone, 6-hydroxy- are summarized in the table below:

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 6-hydroxyoctan-2-one |

| CAS Number | 66569-57-1 |

| Canonical SMILES | CCC(CCCC(=O)C)O |

(Data sourced from PubChem CID 12222758) nih.gov

Significance of 2-Octanone, 6-hydroxy- in Academic and Research Domains

The significance of 2-Octanone, 6-hydroxy- in academic and research settings lies in its potential as a chiral building block for the synthesis of complex organic molecules and natural products. The enantioselective synthesis of this compound is a key area of research, with methods such as tertiary radical coupling being explored. Its bifunctionality allows for selective chemical transformations, making it a valuable synthon. For example, the ketone can be selectively reduced in the presence of the hydroxyl group, or vice versa, leading to the formation of diols or diketones. vulcanchem.com

Furthermore, some hydroxyketones have been identified as pheromone components in insects, highlighting their importance in chemical ecology. For instance, (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone is a pheromone component of the bostrychid beetle, Dinoderus bifoveolatus. researchgate.net While the specific biological role of 2-Octanone, 6-hydroxy- is not as well-defined, its structural similarity to these semiochemicals suggests potential applications in this field.

Overview of Current Research Trajectories and Knowledge Gaps concerning 2-Octanone, 6-hydroxy-

Current research on 2-Octanone, 6-hydroxy- and related hydroxyketones is focused on several key areas. A primary trajectory is the development of efficient and stereoselective synthetic methods. This includes enzymatic resolutions, asymmetric hydrogenations, and the use of chiral catalysts to control the stereochemistry at the hydroxyl-bearing carbon. researchgate.net

Another area of active investigation is the exploration of its utility in the synthesis of biologically active compounds and complex natural products. Researchers are interested in how the specific stereochemistry of 2-Octanone, 6-hydroxy- can be translated into the stereochemistry of a target molecule.

Despite the growing interest, there are still significant knowledge gaps. The natural occurrence of 2-Octanone, 6-hydroxy- is not widely documented. While its parent compound, 2-octanone, is found in various natural sources, the hydroxylated derivative is less characterized in this regard. guidechem.comnih.gov Furthermore, a comprehensive understanding of its metabolic pathways and potential biological activities remains to be fully elucidated. Future research will likely focus on filling these gaps, which could unlock new applications for this versatile molecule in fields ranging from medicinal chemistry to materials science.

Structure

3D Structure

Properties

CAS No. |

66569-57-1 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6-hydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O2/c1-3-8(10)6-4-5-7(2)9/h8,10H,3-6H2,1-2H3 |

InChI Key |

MNQCELSIBNJMDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCC(=O)C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 Octanone, 6 Hydroxy

Chemoenzymatic Approaches to Hydroxyketone Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and environmentally benign synthetic routes. Enzymes, with their inherent chirality, are particularly adept at catalyzing stereoselective transformations, making them valuable tools for the synthesis of enantiomerically pure compounds like 6-hydroxy-2-octanone.

Biocatalytic Resolution and Enantioselective Transformations

Biocatalytic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product. Lipases are a common class of enzymes used for the resolution of alcohols and their derivatives through enantioselective acylation or hydrolysis. nih.govnih.gov

In the context of 6-hydroxy-2-octanone, a racemic mixture could be resolved using a lipase (B570770) to selectively acylate one of the enantiomers of the hydroxyl group. For instance, lipase from Pseudomonas fluorescens has been employed in the kinetic resolution of various hydroxy compounds. nih.gov The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better separation.

Table 1: Illustrative Examples of Lipase-Catalyzed Kinetic Resolution of Hydroxy Compounds

| Enzyme Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Ref |

| Candida antarctica Lipase B (Novozym 435) | Racemic aromatic butyrate | Water (hydrolysis) | Phosphate Buffer/Toluene | ~50 | >99 | nih.gov |

| Pseudomonas cepacia Lipase | Racemic aromatic acetate | Water (hydrolysis) | Phosphate Buffer/Toluene | ~50 | >95 | nih.gov |

| Pseudomonas fluorescens Lipase | Racemic 3-hydroxy-3-phenylpropanonitrile | Vinyl acetate | Hexane | - | 79.5 | nih.gov |

Enzyme-Mediated Functionalization of Octanone Scaffolds

The direct and selective introduction of a hydroxyl group onto an octanone scaffold at the C-6 position represents a significant challenge. However, certain enzymes, such as cytochrome P450 monooxygenases, are capable of performing highly regio- and stereoselective C-H hydroxylation reactions. While specific examples of the functionalization of 2-octanone (B155638) to 6-hydroxy-2-octanone are not prevalent in the literature, the broader capabilities of these enzymes suggest a potential biocatalytic route.

Another approach involves the reduction of a corresponding diketone, such as octane-2,6-dione. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of one of the ketone functionalities to a hydroxyl group, yielding a chiral hydroxyketone. The stereochemical outcome of the reaction is dependent on the specific enzyme used.

Asymmetric Synthesis of 2-Octanone, 6-hydroxy- and its Chiral Derivatives

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule from a prochiral or chiral starting material. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that influence the stereochemical course of the reaction.

Chiral Pool-Based Synthetic Routes

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. researchgate.netnih.gov These molecules can serve as starting materials for the synthesis of more complex chiral targets, incorporating their inherent chirality into the final product.

For the synthesis of 6-hydroxy-2-octanone, a potential chiral pool starting material could be a suitably functionalized carbohydrate or hydroxy acid. researchgate.netstudysmarter.co.uk The synthetic route would involve a series of chemical transformations to elaborate the carbon chain and install the ketone functionality while retaining the stereocenter derived from the starting material. For example, chiral cyanohydrins, which can be prepared with high enantiomeric purity using enzymes like (R)-hydroxynitrile lyase, are versatile building blocks for various chiral molecules, including γ-hydroxy ketones. mdpi.org

Development of Chiral Auxiliary Strategies

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

In the synthesis of a γ-hydroxy ketone like 6-hydroxy-2-octanone, a chiral auxiliary could be employed in an aldol (B89426) reaction to control the formation of the stereocenter at the hydroxyl-bearing carbon. Evans' oxazolidinone auxiliaries are well-known for their high diastereoselectivity in aldol reactions. nih.gov The general strategy would involve attaching the auxiliary to a two-carbon unit, performing a stereoselective aldol reaction with an appropriate aldehyde, and then cleaving the auxiliary to reveal the chiral hydroxy ketone.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemical outcome. nih.gov |

| Pseudoephedrine | Alkylations | Forms a chiral amide, directs alkylation to one face of the enolate. wikipedia.org |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Provides high asymmetric induction in various C-C bond-forming reactions. wikipedia.org |

| SAMP/RAMP | Alkylations of Aldehydes and Ketones | Forms chiral hydrazones, enabling asymmetric α-alkylation. |

Note: This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis, illustrating the general strategies that could be adapted for the synthesis of 6-hydroxy-2-octanone.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Oxygen Bond Formations

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to asymmetric synthesis.

Carbon-Carbon Bond Formation:

The carbon skeleton of 6-hydroxy-2-octanone can be constructed through asymmetric C-C bond-forming reactions. For example, an asymmetric aldol reaction between an enolate equivalent of acetone (B3395972) and a protected 4-oxohexanal, catalyzed by a chiral Lewis acid or an organocatalyst, could be a viable route. nih.gov

Carbon-Oxygen Bond Formation:

The chiral hydroxyl group in 6-hydroxy-2-octanone can be introduced through the asymmetric reduction of the corresponding ketone in a precursor molecule. Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods for the enantioselective reduction of ketones to alcohols. nih.gov Chiral ruthenium and iridium complexes are often used as catalysts in these transformations, affording high enantioselectivities for a wide range of substrates.

Another strategy is the asymmetric epoxidation of an olefin, followed by regioselective ring-opening. The Sharpless asymmetric epoxidation, for instance, provides a reliable method for the enantioselective synthesis of epoxides from allylic alcohols, which can then be converted to hydroxy ketones.

Table 3: Selected Asymmetric Catalytic Reactions for the Synthesis of Chiral Alcohols

| Reaction Type | Catalyst System | Substrate Type | Typical ee (%) | Ref |

| Asymmetric Hydrogenation | Ru(II)-diphosphine/diamine | Ketones | >95 | nih.gov |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Ketones | >98 | nih.gov |

| Asymmetric Epoxidation | Ti(OiPr)4 / DET | Allylic alcohols | >90 | - |

| CBS Reduction | Oxazaborolidine/BH3 | Ketones | >95 | uvic.ca |

Note: This table summarizes general asymmetric catalytic methods for the synthesis of chiral alcohols, which are key intermediates or direct products in the synthesis of hydroxy ketones.

Chemical Derivatization for Structure-Activity Relationship (SAR) Probes

The strategic chemical modification of a lead compound is a cornerstone of medicinal chemistry and drug discovery, enabling the systematic exploration of its structure-activity relationship (SAR). For a bifunctional molecule such as 2-octanone, 6-hydroxy-, the presence of both a ketone and a secondary alcohol offers two distinct points for chemical derivatization. The generation of a library of analogs through selective modification of these moieties allows for the elucidation of key structural features required for biological activity, the optimization of potency and selectivity, and the fine-tuning of pharmacokinetic properties.

Selective Modification of Hydroxyl and Ketone Moieties

The differential reactivity of the hydroxyl and ketone groups in 2-octanone, 6-hydroxy- allows for their selective modification through a variety of established synthetic methodologies. The targeted derivatization of one functional group while leaving the other intact is crucial for generating specific SAR probes.

Modification of the Hydroxyl Moiety:

The secondary hydroxyl group at the C6 position can be readily derivatized to explore the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity. Common modifications include esterification and etherification.

Esterification: The hydroxyl group can be converted to a wide range of esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. This allows for the introduction of various alkyl and aryl groups, thereby modifying the lipophilicity and steric profile of this region of the molecule. For instance, reaction with acetyl chloride could yield 6-acetoxy-2-octanone, while reaction with benzoyl chloride would produce 6-benzoyloxy-2-octanone. The choice of ester can be guided by the desire to introduce specific functionalities, such as fluorescent tags for imaging studies or charged groups to modulate solubility.

Etherification: Formation of ethers provides another avenue for structural modification. Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl and aryl substituents. For example, reaction with methyl iodide would yield 6-methoxy-2-octanone. Silyl (B83357) ethers are also valuable derivatives, often used as protecting groups during multi-step syntheses, but can also serve as SAR probes themselves. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) can be used to form the corresponding silyl ethers, which offer increased steric bulk and lipophilicity.

Modification of the Ketone Moiety:

The ketone at the C2 position is a key site for modification, allowing for investigation into the importance of the carbonyl group for biological interactions.

Ketalization: The ketone can be selectively protected as a ketal or acetal (B89532) by reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This transformation converts the planar carbonyl group into a tetrahedral carbon center, significantly altering the local stereochemistry and removing the hydrogen bond accepting capability of the carbonyl oxygen. The resulting ketal, for example, 2,2-(ethylenedioxy)octan-6-ol, can be tested for biological activity to determine if the carbonyl group is essential.

Reductive Amination: The ketone can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate by reaction with an amine, followed by reduction with a reagent such as sodium cyanoborohydride. This modification introduces a basic nitrogen atom, which can have a profound impact on the compound's physicochemical properties and its ability to interact with biological targets.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone to an alkene. By reacting 2-octanone, 6-hydroxy- with a phosphorus ylide, a carbon-carbon double bond can be introduced at the C2 position. This modification dramatically alters the geometry and electronic properties of this part of the molecule.

The selective modification of these functional groups often requires a protection-deprotection strategy. For example, to exclusively modify the ketone, the hydroxyl group might first be protected as a silyl ether. Following the modification of the ketone, the silyl ether can be selectively removed to yield the desired derivative.

| Functional Group | Reaction Type | Reagent/Conditions | Product Structure (Example) | Purpose in SAR Studies |

|---|---|---|---|---|

| Hydroxyl (C6) | Esterification | Acetyl chloride, pyridine | 6-acetoxy-2-octanone | Investigate role of H-bond donor, modify lipophilicity |

| Hydroxyl (C6) | Etherification | NaH, Methyl iodide | 6-methoxy-2-octanone | Remove H-bond donor capability, alter steric bulk |

| Hydroxyl (C6) | Silyl Ether Formation | TBDMSCl, imidazole | 6-(tert-butyldimethylsilyloxy)-2-octanone | Introduce bulky, lipophilic group |

| Ketone (C2) | Ketalization | Ethylene glycol, p-TsOH | 2,2-(ethylenedioxy)octan-6-ol | Probe necessity of carbonyl group, alter stereochemistry |

| Ketone (C2) | Reductive Amination | Ammonia, NaBH3CN | 6-hydroxy-2-octanamine | Introduce basic center, alter polarity |

| Ketone (C2) | Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 6-hydroxy-2-methyleneoctane | Modify geometry and electronics |

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. nih.govnih.gov By replacing specific atoms with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D) for hydrogen, carbon-13 (¹³C) for carbon), the fate of these atoms can be traced using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The synthesis of isotopically labeled analogs of 2-octanone, 6-hydroxy- can provide crucial insights into its mode of action and metabolic fate.

Deuterium Labeling:

Deuterium labeling is frequently employed to probe kinetic isotope effects (KIEs), which can help to determine the rate-limiting step of a reaction. nih.gov If a C-H bond is broken in the rate-determining step of a biological process, replacing the hydrogen with deuterium will slow down the reaction rate.

Labeling at C1 and C3: The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be exchanged for deuterium under basic or acidic conditions in the presence of a deuterium source like D₂O. This provides a straightforward method for introducing deuterium at these positions. For example, treatment of 2-octanone, 6-hydroxy- with NaOD in D₂O would yield 1,1,1,3,3-pentadeuterio-6-hydroxy-2-octanone.

Labeling at C6: Selective deuteration at the C6 position, which bears the hydroxyl group, can be achieved through the reduction of a precursor ketone. For instance, the reduction of 2,6-octanedione (B1621061) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the C6 position.

Labeling at other positions: Introducing deuterium at other specific, non-activated positions along the carbon chain typically requires a more involved synthetic route, often starting from commercially available deuterated building blocks.

Carbon-13 Labeling:

Carbon-13 labeling is particularly useful for tracing the metabolic fate of a molecule and for detailed NMR studies. nih.gov The introduction of a ¹³C label at a specific position allows for the unambiguous identification of metabolites and can provide information about the cleavage and formation of carbon-carbon bonds.

Labeling at C2 (carbonyl carbon): A ¹³C label can be introduced at the carbonyl carbon (C2) by using a ¹³C-labeled starting material in a synthetic sequence. For example, the reaction of a Grignard reagent derived from 1-bromo-4-hydroxyhexane with ¹³C-labeled acetic acid or one of its derivatives could be a potential route.

Labeling with ¹³C-methyl group (C1): A ¹³C-labeled methyl group at the C1 position can be introduced using ¹³C-labeled methylmagnesium iodide in a reaction with a suitable precursor, such as a 5-hydroxyheptanoic acid derivative.

Uniform Labeling: While synthetically challenging, it is also possible to synthesize uniformly ¹³C-labeled 2-octanone, 6-hydroxy- by starting from a commercially available, uniformly ¹³C-labeled precursor like [U-¹³C]-glucose and employing a chemoenzymatic or fermentation-based approach. arxiv.org

The choice of isotopic label and its position within the molecule is dictated by the specific mechanistic question being addressed. These labeled analogs are indispensable for in-depth pharmacological and toxicological studies.

| Isotope | Position of Label | Synthetic Strategy (Conceptual) | Application in Mechanistic Studies |

|---|---|---|---|

| Deuterium (D) | C1, C3 (α- to ketone) | Base- or acid-catalyzed exchange with D₂O | Probing enolate formation, investigating metabolic oxidation at these sites |

| Deuterium (D) | C6 (carbinol position) | Reduction of 2,6-octanedione with NaBD₄ | Investigating the role of the C6-H bond in enzymatic oxidation or dehydration |

| Carbon-13 (¹³C) | C2 (carbonyl) | Synthesis using a ¹³C-labeled acetyl group precursor | Tracing the fate of the carbonyl carbon in metabolic pathways, NMR structural studies |

| Carbon-13 (¹³C) | C1 (methyl) | Synthesis using a ¹³C-labeled methyl nucleophile | Following the methyl group in metabolic transformations, quantifying metabolic flux |

Chemoecological and Inter Organismal Interactions of 2 Octanone, 6 Hydroxy Non Human Systems

Role as Semiochemicals in Ecological Contexts

Semiochemicals are signaling molecules that carry information between organisms, and 6-hydroxy-2-octanone and its analogs have been identified as key players in these chemical dialogues, particularly within insect societies.

Pheromonal Function and Behavioral Modulation in Insects (e.g., Dinoderus bifoveolatus)

While research specifically detailing the pheromonal function of 6-hydroxy-2-octanone is focused on structurally similar compounds, these studies provide a strong basis for understanding its likely role. A closely related compound, (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone, has been identified as a pheromone component of the bostrychid beetle, Dinoderus bifoveolatus. Pheromones are intraspecific semiochemicals that trigger a specific behavioral or physiological response in receiving individuals of the same species.

In insects, pheromones are crucial for a variety of survival and reproductive behaviors. The presence of a hydroxyl group and a ketone functional group in 6-hydroxy-2-octanone is characteristic of many insect pheromones, which often consist of a blend of different chemical compounds in specific ratios. These blends can convey complex information, including species identity, sex, reproductive status, and social status.

The behavioral modulation induced by such pheromones can include:

Attraction: Luring mates from a distance.

Courtship: Triggering specific sequences of behaviors that lead to mating.

Aggregation: Causing individuals of both sexes to gather at a specific location, for example, a food source or a suitable site for oviposition.

Alarm: Alerting other individuals to the presence of a threat.

The specific function of (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone in Dinoderus bifoveolatus is likely associated with mate finding and recognition, a critical step in the reproductive cycle of this beetle. The chirality of the molecule is often crucial for its biological activity, meaning that only a specific stereoisomer will elicit the desired behavioral response.

Table 1: Pheromonal Context of Structurally Similar Compounds

| Compound | Insect Species | Type of Pheromone | Potential Behavioral Modulation |

|---|---|---|---|

| (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone | Dinoderus bifoveolatus | Component of sex/aggregation pheromone | Mate attraction, aggregation at host plant |

| 2,3-octanediol | Xylotrechus chinensis | Possible sex pheromone | Mate recognition, courtship initiation |

Allelochemical Activity in Plant-Microbe and Plant-Insect Interactions

Allelochemicals are semiochemicals that mediate interactions between different species. While direct evidence for the allelochemical activity of 6-hydroxy-2-octanone is not extensively documented, the chemical properties of aliphatic ketones suggest a potential role in plant defense and inter-organismal competition. Plants and microorganisms produce a vast array of volatile organic compounds (VOCs), including ketones, that can influence the behavior and physiology of neighboring organisms.

In plant-insect interactions, volatile ketones can act as:

Attractants: Luring pollinators to flowers or herbivores to their host plants.

Repellents: Deterring herbivores from feeding on the plant.

Oviposition stimulants or deterrents: Influencing the choice of egg-laying sites for female insects.

In the context of plant-microbe interactions, these compounds can be involved in:

Signaling: Mediating symbiotic or pathogenic relationships between plants and microorganisms in the rhizosphere.

Defense: Inhibiting the growth of pathogenic microbes on plant surfaces.

The presence of a hydroxyl group in 6-hydroxy-2-octanone could enhance its solubility and reactivity, potentially increasing its efficacy as an allelochemical compared to its non-hydroxylated counterpart, 2-octanone (B155638).

Influence on Fungal and Bacterial Growth Dynamics

The influence of aliphatic ketones on the growth of fungi and bacteria is an area of active research, with many studies demonstrating their antimicrobial properties. These compounds can disrupt cellular processes and inhibit the proliferation of a wide range of microorganisms.

Influence on Fungi:

Volatile ketones, such as 2-octanone and the structurally related 6-methyl-2-heptanone, have been shown to inhibit the mycelial growth and spore germination of various fungal species. The proposed mechanisms of action include:

Disruption of cell membrane integrity: The lipophilic nature of ketones allows them to intercalate into the fungal cell membrane, increasing its permeability and leading to leakage of cellular contents.

Inhibition of key enzymes: Ketones can interact with and inhibit the activity of enzymes essential for fungal metabolism and growth.

Induction of oxidative stress: Some ketones can promote the generation of reactive oxygen species (ROS) within fungal cells, leading to cellular damage.

Influence on Bacteria:

Similarly, aliphatic ketones can exhibit antibacterial activity. Their effectiveness can vary depending on the bacterial species and the specific chemical structure of the ketone. Potential mechanisms of antibacterial action include:

Inhibition of biofilm formation: Biofilms are communities of bacteria embedded in a self-produced matrix, which provides protection against environmental stresses and antimicrobial agents. Some ketones have been found to interfere with the signaling pathways that regulate biofilm formation.

Disruption of quorum sensing: Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate their behavior. Ketones can interfere with these signaling systems, thereby disrupting processes such as virulence factor production and biofilm formation.

Damage to the cell envelope: The bacterial cell envelope is a complex structure that is essential for maintaining cell shape and protecting against environmental insults. Ketones can disrupt the integrity of this structure, leading to cell lysis.

Table 2: Antimicrobial Activity of Structurally Related Ketones

| Compound | Target Organism(s) | Observed Effect |

|---|---|---|

| 2-Octanone | Various bacteria and fungi | Inhibition of growth and biofilm formation |

Metabolic Fate and Biotransformation in Biological Systems

The persistence and ecological impact of 6-hydroxy-2-octanone are determined by its metabolic fate in various biological systems. Microorganisms, in particular, possess diverse enzymatic machinery capable of degrading and transforming such compounds.

Enzymatic Degradation Pathways in Microorganisms

The microbial degradation of aliphatic ketones, including those with hydroxyl groups, typically involves initial activation steps followed by entry into central metabolic pathways. While the specific pathway for 6-hydroxy-2-octanone has not been elucidated, it is likely to follow one of the known routes for ketone metabolism.

Potential enzymatic degradation pathways include:

Carboxylation: An initial step in the anaerobic degradation of some ketones involves carboxylation, catalyzed by an ATP-dependent ketone carboxylase. This reaction adds a carboxyl group to the ketone, forming a β-keto acid that can be further metabolized.

Hydroxylation/Oxidation: In aerobic microorganisms, the degradation of ketones can be initiated by monooxygenase enzymes. These enzymes introduce a hydroxyl group into the molecule, which can then be oxidized to a dione (B5365651) or a keto acid. For 6-hydroxy-2-octanone, which already possesses a hydroxyl group, further oxidation of this group to a ketone is a plausible initial step, forming a 2,6-octanedione (B1621061). Alternatively, the terminal methyl group could be hydroxylated.

Baeyer-Villiger Oxidation: Some microbial monooxygenases can catalyze a Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed by an esterase into an alcohol and a carboxylic acid, which are readily metabolized.

Following these initial transformations, the resulting intermediates are typically channeled into central metabolic pathways such as the fatty acid β-oxidation pathway or the tricarboxylic acid (TCA) cycle, where they are completely mineralized to carbon dioxide and water.

Detoxification Mechanisms and Metabolite Profiling

Microorganisms have evolved various detoxification mechanisms to cope with potentially toxic compounds like ketones. These mechanisms often involve enzymatic modifications that reduce the reactivity and toxicity of the compound, facilitating its excretion or further metabolism.

Common detoxification strategies include:

Reduction: The ketone group can be reduced to a secondary alcohol by alcohol dehydrogenases. This reaction can decrease the biological activity of the compound.

Conjugation: In some organisms, toxic compounds are conjugated with endogenous molecules, such as glutathione (B108866) or sugars, to increase their water solubility and facilitate their removal from the cell.

Advanced Spectroscopic and Analytical Characterization of 2 Octanone, 6 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural backbone of 6-hydroxy-2-octanone is confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D ¹H NMR provides information on the number of different types of protons and their splitting patterns, while ¹³C NMR reveals the number of unique carbon environments.

2D NMR techniques are essential for unambiguously assigning these signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is used to assign which proton signal corresponds to which carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is critical for piecing together the carbon skeleton by connecting molecular fragments. For instance, the protons of the methyl group at C1 would show an HMBC correlation to the carbonyl carbon at C2.

HSQC-TOCSY (Total Correlation Spectroscopy): This powerful experiment maps entire proton spin systems to their corresponding carbon atoms. Starting from a given proton, it reveals all other protons within the same coupling network. In 6-hydroxy-2-octanone, this would allow for the clear identification of all protons belonging to the aliphatic chain.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 6-hydroxy-2-octanone based on established values for similar functional groups.

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~30 | ~2.1 (s, 3H) | C2, C3 |

| 2 | ~210 | - | - |

| 3 | ~43 | ~2.4 (t, 2H) | C1, C2, C4, C5 |

| 4 | ~22 | ~1.6 (m, 2H) | C2, C3, C5, C6 |

| 5 | ~36 | ~1.5 (m, 2H) | C3, C4, C6, C7 |

| 6 | ~68 | ~3.8 (m, 1H) | C4, C5, C7, C8 |

| 7 | ~32 | ~1.4 (m, 2H) | C5, C6, C8 |

| 8 | ~14 | ~0.9 (t, 3H) | C6, C7 |

Since the C6 carbon in 6-hydroxy-2-octanone is a chiral center, the molecule can exist as two enantiomers (R and S). While standard NMR cannot distinguish between enantiomers, it is a powerful tool for determining the relative stereochemistry in diastereomers. For β-hydroxy ketones, the analysis of proton-proton coupling constants (³JHH) is a well-established method for assigning syn and anti configurations. nih.gov

This analysis focuses on the protons on the carbons alpha (C5) and beta (C6) to the hydroxyl group. The magnitude of the coupling constant between the H5 and H6 protons is governed by the dihedral angle between them, as described by the Karplus equation.

An anti diastereomer typically exhibits a larger coupling constant (³JHH ≈ 8-10 Hz) due to a nearly 180° dihedral angle between the protons in the most stable staggered conformation.

A syn diastereomer generally shows a smaller coupling constant (³JHH ≈ 2-4 Hz) corresponding to a gauche relationship (~60° dihedral angle).

Furthermore, a detailed analysis of the ¹H NMR spectrum, specifically the pattern of the methylene (B1212753) protons at C5, can reveal the stereochemistry by visual inspection of the ABX patterns. nih.gov This method provides a rapid and reliable means of stereochemical assignment without the need for derivatization or complex computational modeling.

Mass Spectrometry (MS) for Identification and Metabolomics

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

ESI and APCI are "soft" ionization techniques that allow for the analysis of thermally labile molecules like 6-hydroxy-2-octanone without significant degradation.

Electrospray Ionization (ESI): This method is ideal for polar to moderately polar compounds. In positive ion mode, 6-hydroxy-2-octanone is expected to readily form a protonated molecule, [M+H]⁺, with an m/z of 145.12. It may also form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). ESI is generally more susceptible to ion suppression from components in a complex biological matrix. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds. nih.gov While 6-hydroxy-2-octanone is polar, APCI could still be an effective ionization method. The ionization process in APCI occurs in the gas phase, which can sometimes lead to more in-source fragmentation compared to ESI but may be less prone to matrix effects. nih.govlibretexts.org

The choice between ESI and APCI depends on the specific analytical challenge, such as the complexity of the sample matrix and the required sensitivity.

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of 6-hydroxy-2-octanone) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For the [M+H]⁺ ion of 6-hydroxy-2-octanone (m/z 145.1), the following fragmentation pathways are predicted:

Loss of Water: A prominent fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18.01 Da), resulting in a product ion at m/z 127.1.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is characteristic of ketones. This could lead to the formation of an acylium ion at m/z 43.0 (CH₃CO⁺) or other fragment ions depending on the cleavage site.

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain can undergo this characteristic rearrangement, though it is more common in electron ionization (EI-MS).

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 145.1 | 127.1 | H₂O (18.0 Da) | Dehydration of the hydroxyl group |

| 145.1 | 115.1 | C₂H₆ (30.0 Da) | Cleavage at C6-C7 bond |

| 145.1 | 87.1 | C₄H₈ (56.1 Da) | Cleavage at C4-C5 bond |

| 145.1 | 43.0 | C₆H₁₂O (102.1 Da) | Alpha-cleavage at C2-C3 bond |

The quantification of 6-hydroxy-2-octanone in biological samples such as plasma, urine, or tissue extracts is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This approach offers high sensitivity, specificity, and throughput. springernature.com

The general workflow for such an analysis involves:

Sample Preparation: Biological samples are processed to remove interfering substances like proteins and salts. Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Internal Standard: A stable isotope-labeled version of the analyte (e.g., 6-hydroxy-2-octanone-d₃) is added to the sample at a known concentration before preparation. This internal standard corrects for variations in sample recovery and matrix effects, ensuring accurate quantification. springernature.com

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used to separate 6-hydroxy-2-octanone from other endogenous compounds based on polarity.

MS/MS Detection: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to monitor a specific precursor-to-product ion transition (e.g., m/z 145.1 → 127.1 for the analyte) and another for the internal standard. This highly specific detection method minimizes interference and provides excellent sensitivity. nih.gov

By comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations, the precise amount of 6-hydroxy-2-octanone in the original biological sample can be determined.

Chromatographic Techniques for Separation and Purity Assessment

The isolation and purification of 2-Octanone (B155638), 6-hydroxy- from complex matrices, as well as the assessment of its purity, rely on a variety of advanced chromatographic techniques. The selection of a specific method is contingent upon the sample matrix, the required purity level, and the analytical objective, such as simple detection, quantification, or isolation of stereoisomers.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-Octanone, 6-hydroxy-. This method provides high-resolution separation and definitive identification based on the compound's mass spectrum.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and affinities. For 2-Octanone, 6-hydroxy-, a non-polar or medium-polarity column is generally effective.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, generating a unique mass spectrum that serves as a chemical fingerprint.

Key fragmentation patterns for 2-Octanone, 6-hydroxy- under EI conditions include:

Alpha-Cleavage: Fission of the carbon-carbon bonds adjacent to the carbonyl group (C1-C2 and C2-C3) and the hydroxyl group (C5-C6 and C6-C7).

McLafferty Rearrangement: A characteristic rearrangement for ketones, which can lead to the formation of a neutral enol fragment and a charged alkene.

Dehydration: The loss of a water molecule (18 amu) from the hydroxyl group, a common fragmentation pathway for alcohols.

| Parameter | Typical Value/Description |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial temp 60°C, ramp to 240°C at 10°C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 144 (may be weak or absent) |

| Key Fragment Ion (m/z) |

|

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantification (analytical) and purification (preparative) of 2-Octanone, 6-hydroxy-. hplcvials.com The choice between analytical and preparative HPLC depends on the desired outcome. researchgate.net Analytical HPLC is used for identifying and quantifying the compound in a mixture, employing small-diameter columns and small sample volumes for high-resolution separation. hplcvials.com Preparative HPLC, conversely, is used to isolate and purify larger quantities of the compound, utilizing wider columns and larger sample loads. labcompare.comchromatographyonline.com

For a moderately polar compound like 2-Octanone, 6-hydroxy-, reversed-phase HPLC is the most common approach. nih.gov In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobic interactions with the stationary phase. Detection is commonly achieved using a UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Quantification and Purity Check | Isolation and Purification |

| Column ID | 2.1 - 4.6 mm | >10 mm |

| Particle Size | <5 µm | 5 - 10 µm or larger |

| Flow Rate | 0.5 - 2.0 mL/min | >20 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Stationary Phase | C18 (Octadecylsilane) | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | |

| Detector | UV, RI, MS | UV, RI (with flow splitting for MS) |

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

The carbon atom at position 6 in 2-Octanone, 6-hydroxy- is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-6-hydroxy-2-octanone and (S)-6-hydroxy-2-octanone. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Therefore, their separation requires a chiral environment, which is achieved through chiral chromatography. gcms.cz

Chiral chromatography can be performed using both GC and HPLC systems equipped with a chiral stationary phase (CSP). wvu.edu The CSP is composed of a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

Cyclodextrin-based CSPs are particularly effective for separating enantiomers of alcohols and ketones. nih.govnih.gov Derivatized cyclodextrins, such as those modified with alkyl or phenyl groups, are immobilized onto the support material of the column. The separation mechanism involves the differential inclusion of the analyte enantiomers into the hydrophobic cavity of the cyclodextrin (B1172386) and interactions with the hydroxyl groups on its rim. chromatographyonline.com This technique is crucial for determining the enantiomeric excess (ee) or enantiomeric purity of a sample. libretexts.org

| Chromatography Mode | Chiral Selector/CSP Type | Typical Mobile/Carrier Phase | Separation Principle |

|---|---|---|---|

| Chiral GC | Derivatized Cyclodextrins (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) | Helium, Hydrogen | Inclusion complexation, hydrogen bonding, dipole-dipole interactions |

| Chiral HPLC (Normal Phase) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole interactions, steric hindrance |

| Chiral HPLC (Reversed Phase) | Cyclodextrin-bonded phases (e.g., β-cyclodextrin) | Acetonitrile/Water, Methanol/Buffer | Inclusion into the chiral cavity, hydrophobic interactions |

Structure Activity Relationship Sar Studies in Non Human Biological Systems for 2 Octanone, 6 Hydroxy

Correlating Stereochemical Configuration with Bioactivity

While no studies directly link the stereochemical configuration of 2-octanone (B155638), 6-hydroxy- to its bioactivity, research on analogous hydroxy ketones, particularly those acting as insect pheromones, consistently demonstrates that stereochemistry is a critical determinant of biological function. The spatial arrangement of substituents around a chiral center can profoundly influence a molecule's interaction with specific biological receptors, leading to significant differences in activity between enantiomers and diastereomers.

In many insect species, only one specific stereoisomer of a pheromone is biologically active, while others may be inactive or even inhibitory. nih.govnih.gov This high degree of stereospecificity arises from the chiral nature of the receptor binding pockets. For instance, studies on various species of cerambycid beetles have shown that the response to pheromones containing 2-hydroxy-3-alkanone and 3-hydroxy-2-alkanone structures is often highly dependent on the specific stereoisomer. illinois.eduresearchgate.net

The bioactivity of different stereoisomers of analogous hydroxy ketones in insects can be summarized as follows:

| Compound Class | Stereoisomer | Biological Activity | Implication for 2-Octanone, 6-hydroxy- (Hypothetical) |

| Hydroxy Alkanones | (R)-enantiomer | Often the primary active pheromone component. | The (R)- or (S)-enantiomer of 2-octanone, 6-hydroxy- could be significantly more active than the other. |

| (S)-enantiomer | Can be inactive, inhibitory, or in some cases, synergistic with the (R)-enantiomer. nih.gov | One enantiomer might antagonize the effect of the other, or a specific ratio of enantiomers could be required for optimal activity. | |

| Diastereomers | Frequently exhibit different levels and types of bioactivity. | The relative configuration of the hydroxyl and keto groups will likely be a key factor in determining biological function. |

This evidence from related compounds strongly suggests that if 2-octanone, 6-hydroxy- possesses any bioactivity in non-human systems, it is highly probable that its stereoisomers will exhibit distinct activities.

Rational Design of Analogs for Enhanced or Modified Biological Functions

The rational design of analogs for 2-octanone, 6-hydroxy- has not been a subject of published research, likely due to the absence of a known biological target or function for the parent molecule. However, the principles of rational drug and semiochemical design can be applied hypothetically. The process typically involves identifying a lead compound with a known biological activity and then systematically modifying its structure to improve properties such as potency, selectivity, and stability.

In the context of insect pheromones, analog design often focuses on several key strategies:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of specific functionalities.

Homologation: Lengthening or shortening alkyl chains to probe the spatial requirements of the receptor.

Conformational Restriction: Introducing cyclic structures or double bonds to lock the molecule into a specific conformation, which can provide insights into the bioactive conformation.

Should a biological activity for 2-octanone, 6-hydroxy- be discovered, the following table outlines a hypothetical rational design strategy based on principles applied to other bioactive small molecules.

| Modification Strategy | Hypothetical Analog of 2-Octanone, 6-hydroxy- | Rationale |

| Chain Length Modification | 7-hydroxy-2-nonanone | To explore the effect of chain length on receptor binding and activity. |

| Hydroxyl Group Position | 7-hydroxy-2-octanone | To determine the importance of the relative positions of the hydroxyl and keto groups for bioactivity. |

| Keto Group Position | 6-hydroxy-3-octanone | To assess the role of the carbonyl group's location in molecular recognition. |

| Introduction of Unsaturation | 6-hydroxy-oct-4-en-2-one | To create a more rigid structure and probe conformational preferences of a potential receptor. |

These hypothetical analogs would be synthesized and subjected to biological assays to systematically build a structure-activity relationship profile.

Mechanistic Investigations of 2-Octanone, 6-hydroxy- Interactions with Biological Receptors and Pathways

There are no mechanistic studies detailing the interaction of 2-octanone, 6-hydroxy- with any biological receptors or pathways. Research in this area is contingent upon the prior identification of a specific biological effect.

In related fields, such as insect chemical ecology, the mechanisms of action for pheromones involving hydroxy ketones are being elucidated. These compounds are typically detected by specialized olfactory receptor neurons (ORNs) housed in the insect's antennae. nih.gov The pheromone molecule binds to odorant binding proteins (OBPs) in the sensillar lymph, which transport it to the olfactory receptors (ORs) on the dendritic membrane of the ORNs. nih.gov

The interaction between the pheromone and the OR is highly specific and is governed by the three-dimensional structure of both the ligand and the receptor's binding pocket. nih.gov This specificity is the basis for the often-observed enantioselectivity of pheromone response. Upon binding, a signal transduction cascade is initiated, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain, ultimately resulting in a behavioral response. nih.gov

If 2-octanone, 6-hydroxy- were to act as a semiochemical, it would be expected to follow a similar mechanistic pathway. Investigating this would involve techniques such as:

Single-Sensillum Recording (SSR): To identify specific neurons that respond to the compound and its stereoisomers.

Competitive Binding Assays: Using radiolabeled analogs to identify and characterize the binding affinity of 2-octanone, 6-hydroxy- to specific receptors.

Molecular Modeling and Docking Studies: To predict the binding mode of the compound within a homology-modeled or crystalized receptor structure.

Without a known biological context for 2-octanone, 6-hydroxy-, any discussion of its mechanistic interactions remains purely speculative and based on the established principles of receptor-ligand interactions for other structurally related bioactive molecules.

Biotechnological Production and Applications of 2 Octanone, 6 Hydroxy

Microbial Fermentation for Biosynthesis

Microbial fermentation presents a promising avenue for the de novo synthesis of 2-Octanone (B155638), 6-hydroxy- from simple renewable feedstocks like glucose. This approach leverages the metabolic machinery of microorganisms, which can be engineered to channel carbon flux towards the target molecule.

Engineering Metabolic Pathways in Model Organisms (e.g., Escherichia coli, Pseudomonas oleovorans)

The biosynthesis of 2-Octanone, 6-hydroxy- is not a natural metabolic pathway in most model organisms. Therefore, its production requires significant metabolic engineering to introduce the necessary enzymatic functions and optimize the flow of intermediates. A plausible synthetic pathway involves two key stages: the formation of the C8 ketone backbone and the specific hydroxylation at the C-6 position.

Escherichia coli , a workhorse of metabolic engineering, can be engineered to produce medium-chain methyl ketones. lbl.gov The native fatty acid biosynthesis and β-oxidation pathways provide the necessary precursors. A common strategy involves modifying the β-oxidation cycle to accumulate a specific intermediate, 3-ketoacyl-CoA. asm.org

A hypothetical pathway in E. coli could be constructed as follows:

Chain Elongation : Utilize the fatty acid synthesis (FAS) pathway to produce the C8 acyl-ACP intermediate, octanoyl-ACP.

Conversion to β-Keto intermediate : Divert octanoyl-ACP into a modified β-oxidation pathway. Overexpression of key enzymes like acyl-CoA synthetase (FadD) and the bifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (FadB) can generate the 3-ketooctanoyl-CoA intermediate. asm.org

Thioester Hydrolysis : Introduce a specific thioesterase, such as the native E. coli FadM, which hydrolyzes the 3-ketoacyl-CoA to release the corresponding β-keto acid. lbl.govnih.gov

Decarboxylation : A decarboxylase enzyme converts the β-keto acid into 2-octanone.

Hydroxylation : The final and most challenging step is the regioselective hydroxylation of 2-octanone at the C-6 position. This requires the heterologous expression of a specific hydroxylase, likely a cytochrome P450 monooxygenase, capable of recognizing the C-6 position of the aliphatic chain. Sourcing an enzyme with such specific activity may require extensive bioprospecting or protein engineering.

Pseudomonas oleovorans is particularly relevant due to its native alkane metabolism, governed by the OCT plasmid. nih.gov This plasmid encodes an alkane hydroxylase system (AlkB, AlkG, AlkT) that can oxidize C5-C12 n-alkanes into the corresponding primary alcohols. nih.govnih.gov While this system typically hydroxylates the terminal carbon, other Pseudomonas species possess P450 enzymes that can hydroxylate internal positions of aliphatic chains. nih.gov

An engineered pathway in P. oleovorans could leverage its native capabilities:

Substrate Uptake : Utilize the organism's natural ability to take up alkanes like octane (B31449).

Subterminal Oxidation : Engineer or discover a native or heterologous monooxygenase that can perform subterminal oxidation on octane to produce 2-octanol (B43104).

Hydroxylation : Introduce a second engineered hydroxylase to specifically add a hydroxyl group at the C-6 position, yielding 6-hydroxy-2-octanol.

Oxidation : Finally, an alcohol dehydrogenase (ADH) would selectively oxidize the C-2 hydroxyl group to a ketone, forming the final product, 2-Octanone, 6-hydroxy-.

The table below outlines the key enzymatic steps and potential gene sources for constructing these hypothetical pathways.

| Reaction Step | Enzyme Type | Potential Gene Source (Example) | Function |

| Thioester Hydrolysis | 3-ketoacyl-CoA Thioesterase | fadM (Escherichia coli) | Hydrolyzes 3-ketooctanoyl-CoA to a β-keto acid. asm.org |

| Decarboxylation | β-keto acid decarboxylase | shmks1 (Solanum habrochaites) | Converts β-keto acid to 2-octanone. nih.gov |

| Hydroxylation | Alkane Hydroxylase / P450 Monooxygenase | alkB (Pseudomonas oleovorans) / P450 family | Introduces a hydroxyl group onto the aliphatic chain. nih.gov |

| Oxidation | Alcohol Dehydrogenase (ADH) | adh (Rhodococcus sp.) | Oxidizes a secondary alcohol to a ketone. nih.gov |

Bioprocess Optimization for High-Yield Production

Achieving high titers of 2-Octanone, 6-hydroxy- requires careful optimization of the fermentation process to support robust microbial growth and maximize metabolic flux towards the product. alliedacademies.org This involves a multi-faceted approach addressing media composition, physical parameters, and process strategy. frontiersin.orgkth.se

Key Optimization Parameters:

Media Composition : The choice of carbon and nitrogen sources is critical. Glucose is a common carbon source, while various nitrogen sources like yeast extract, peptone, or ammonium (B1175870) salts can be tested to find the optimal C/N ratio that balances cell growth and product synthesis. alliedacademies.org

pH and Temperature : These parameters must be controlled to maintain optimal enzyme activity and cell viability. For E. coli, typical conditions are a pH around 7.0 and a temperature of 30-37°C.

Oxygen Availability : Oxygen is crucial for both aerobic cell growth and the function of oxygenase enzymes required for the hydroxylation step. However, oxygen levels must be carefully controlled, as studies on methyl ketone production in E. coli have shown that oxygen availability significantly impacts final titers. nih.gov Dissolved oxygen (DO) levels can be maintained using controlled aeration and agitation rates.

The following table summarizes key parameters for bioprocess optimization.

| Parameter | Typical Range for E. coli | Rationale for Optimization |

| Temperature (°C) | 30 - 37 | Affects enzyme kinetics and cell growth rate. |

| pH | 6.5 - 7.5 | Maintains intracellular pH and enzyme stability. |

| Dissolved Oxygen (%) | 10 - 40 | Essential for aerobic growth and oxygenase activity. |

| Carbon Source | Glucose, Glycerol | Primary source of carbon and energy for the cell. |

| Nitrogen Source | Yeast Extract, (NH₄)₂SO₄ | Required for synthesis of proteins, nucleic acids, etc. |

Enzymatic Bioreactors for Industrial-Scale Synthesis

As an alternative to whole-cell fermentation, in vitro enzymatic synthesis in bioreactors offers several advantages, including higher reaction rates, simpler purification, and the ability to operate under conditions that may be toxic to cells. This approach is particularly suitable for multi-step transformations where intermediates can be channeled directly from one enzyme to the next.

Utilization of Immobilized Enzymes for Continuous Production

Immobilization involves attaching enzymes to a solid support material, which confines them within the bioreactor. This technique is a cornerstone of industrial biocatalysis, offering enhanced stability and enabling continuous operation and catalyst recycling. dntb.gov.ua Enzymes like alcohol dehydrogenases and keto-reductases, which are key to synthesizing chiral alcohols and ketones, are frequently immobilized for industrial applications. acs.orgmdpi.com

Advantages of Immobilization:

Enhanced Stability : Immobilization can protect enzymes from harsh process conditions like extreme pH or temperature, extending their operational lifetime.

Easy Separation : The enzyme is easily separated from the product stream, simplifying downstream processing and preventing catalyst contamination of the final product.

Continuous Processing : Immobilization facilitates the use of packed-bed or continuous stirred-tank reactors, allowing for continuous production and improved process efficiency.

For the synthesis of 2-Octanone, 6-hydroxy-, key enzymes such as a specific hydroxylase and an alcohol dehydrogenase could be co-immobilized on a support material like silica (B1680970) nanoparticles or porous polymers. rsc.org

Enzyme Cascades for Multi-Step Transformations

Enzyme cascades mimic nature's biosynthetic pathways by combining multiple enzymatic reactions in a single pot to synthesize complex molecules from simple precursors without isolating intermediates. nih.gov This approach minimizes waste, reduces reactor volume, and can overcome unfavorable thermodynamic equilibria. researchgate.net

A potential enzymatic cascade for the synthesis of 2-Octanone, 6-hydroxy- could start from a readily available C8 substrate like n-octane or 2-octanol.

Hypothetical Two-Enzyme Cascade from 2-Octanol:

Step 1 (Hydroxylation) : A regioselective P450 monooxygenase hydroxylates 2-octanol at the C-6 position to produce octane-2,6-diol. This step requires a cofactor recycling system for the NADPH consumed by the monooxygenase.

Step 2 (Oxidation) : A highly specific alcohol dehydrogenase (ADH) selectively oxidizes the hydroxyl group at the C-2 position of octane-2,6-diol to yield 2-Octanone, 6-hydroxy-. This oxidation reaction simultaneously regenerates the NAD⁺ needed for the ADH, which could potentially be coupled to the NADPH regeneration system.

This cascade approach allows for the precise construction of the target molecule under mild, environmentally friendly conditions. acsgcipr.org

Future Research Directions and Emerging Trends in 2 Octanone, 6 Hydroxy Studies

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A significant emerging trend in biological sciences is the use of multi-omics approaches to gain a holistic understanding of a molecule's function within a biological system. nih.gov For 2-Octanone (B155638), 6-hydroxy-, integrating data from genomics, transcriptomics, proteomics, and metabolomics could reveal its metabolic origins and physiological roles.

Future research could focus on identifying the metabolic pathways where 2-Octanone, 6-hydroxy- is an intermediate or a final product. Metabolomic studies, utilizing techniques like mass spectrometry, could quantify its presence in various biological samples under different physiological conditions. creative-proteomics.com For instance, analyzing tissues where related hydroxylated fatty acids are found could provide clues to its distribution and function. mdpi.comavantiresearch.comgerli.com Proteomic analyses could then identify the enzymes responsible for its synthesis and degradation. Studies on ketone bodies, for example, have successfully used proteomics to understand their impact on cellular protein expression and post-translational modifications, a strategy that could be adapted for 2-Octanone, 6-hydroxy-. nih.govnih.govresearchgate.net

By combining these datasets, researchers can build comprehensive models of the metabolic networks involving 2-Octanone, 6-hydroxy-. This integrated approach is crucial for moving from simple detection to a nuanced understanding of its biological significance, potentially linking it to cellular signaling, energy metabolism, or disease states. frontiersin.org

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the properties and behavior of molecules, saving significant time and resources compared to purely experimental approaches. For 2-Octanone, 6-hydroxy-, these methods offer a powerful way to explore its characteristics in the absence of extensive empirical data.

Predictive modeling, using Quantitative Structure-Property Relationship (QSPR) techniques, can estimate various physicochemical properties of 2-Octanone, 6-hydroxy-, such as its boiling point, solubility, and reactivity. researchgate.netnih.govnih.gov These models leverage the known properties of structurally similar aldehydes and ketones to make accurate predictions. researchgate.netalgoreducation.com MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as water, lipids, or proteins. This is particularly valuable for understanding how its hydroxyl and ketone groups influence its behavior in a biological environment, like its ability to cross cell membranes or bind to enzyme active sites.

Future computational studies could focus on simulating the interaction of 2-Octanone, 6-hydroxy- with specific enzymes, such as those involved in fatty acid metabolism, to generate hypotheses about its potential biological targets. These in silico experiments can guide future laboratory research, making the exploration of its functions more efficient and targeted.

Application of Green Chemistry Principles in 2-Octanone, 6-hydroxy- Synthesis

As industries move towards more sustainable practices, the application of green chemistry principles to the synthesis of chemicals is paramount. Future research on 2-Octanone, 6-hydroxy- will likely focus on developing environmentally benign and efficient synthetic routes, moving away from traditional methods that may rely on harsh conditions or hazardous reagents.

A key area of exploration is the use of biocatalysts, such as isolated enzymes or whole microorganisms, to produce chiral hydroxy ketones with high selectivity and yield. acs.orgresearchgate.net Enzymatic approaches, including the use of oxidases, lyases, and hydrolases, offer mild reaction conditions and reduced waste generation. rsc.orgsemanticscholar.org For instance, the regioselective hydroxylation of alkanes by enzymes like cytochrome P450 monooxygenases or alkane hydroxylases (AlkB) presents a promising strategy for introducing the hydroxyl group at the 6-position of a 2-octanone precursor. nih.govnih.govlp.edu.uaacs.orgacs.org Furthermore, developing one-pot, multi-enzyme cascade reactions could streamline the synthesis process, improving efficiency and atom economy. rsc.org

Other green chemistry approaches could involve the use of novel catalysts, such as CO2-promoted systems for the hydration of precursors, or alternative, renewable starting materials. rsc.org These methods not only reduce the environmental impact of synthesis but can also offer improved control over the stereochemistry of the final product, which is often crucial for biological activity.

| Green Synthesis Approach | Potential Advantage for 2-Octanone, 6-hydroxy- | Related Precursor/Reaction Type |

| Biocatalytic Oxidation | High selectivity for the 6-hydroxy position | Oxidation of octanes or octanones |

| Enzymatic Carboligation | Asymmetric synthesis of chiral centers | Ligation of aldehydes |

| Whole-cell Biotransformation | Cost-effective, cofactor regeneration | Conversion of bio-based feedstocks |

| CO2-Promoted Hydration | Use of a green solvent/catalyst | Hydration of propargylic alcohols |

Exploration of Novel Biological Functions and Biotechnological Potentials

While the current knowledge of 2-Octanone, 6-hydroxy-'s biological role is nascent, its structure as a medium-chain hydroxy ketone suggests several intriguing possibilities for novel functions and biotechnological applications.

Given that many medium-chain ketones are known for their distinct flavors and fragrances, one avenue of research is its potential as a natural flavoring agent. nih.govresearchgate.net Biotechnological production using engineered microorganisms could offer a sustainable source for such a compound, similar to the production of raspberry ketone. foodsafety.institutenih.gov The enzymatic or microbial conversion of renewable feedstocks into valuable flavor compounds is a rapidly growing field of industrial biotechnology.

Furthermore, its structure bears resemblance to ketone bodies, which are crucial alternative energy sources for the brain and have been implicated in neuroprotection. frontiersin.org Future studies could investigate whether 2-Octanone, 6-hydroxy- or its derivatives can influence cerebral energy metabolism or exhibit protective effects in models of neurodegenerative diseases. Its role as a signaling molecule, an antimicrobial agent, or a precursor for synthesizing more complex bioactive molecules also warrants investigation. The hydroxylation of fatty acids and ketones is a common step in generating biologically active compounds, suggesting that 2-Octanone, 6-hydroxy- could be an important intermediate in pathways yet to be discovered. avantiresearch.comaocs.org

Q & A

Q. What validated analytical methods exist for quantifying 2-Octanone, 6-hydroxy- in biological matrices such as plasma and urine?

Air-assisted liquid–liquid microextraction (AALLME) and dispersive liquid–liquid microextraction (DLLME) coupled with gas chromatography-flame ionization detection (GC-FID) are widely validated. Key parameters include:

- Extraction solvents : Chloroform, 1,2-dichloroethane, or carbon tetrachloride (optimized for polarity matching) .

- Salt addition : Sodium chloride (0.5–1.0 mol L⁻¹) to enhance phase separation .

- pH adjustment : Phosphate buffer (pH 2.0) for stabilizing the compound in aqueous solutions .

- Validation metrics : Linear ranges of 0.5–500 µg mL⁻¹ (plasma) and 0.5–200 µg mL⁻¹ (urine), with recovery rates of 55–86% and RSD <7% .

Q. What safety protocols are critical for handling 2-Octanone, 6-hydroxy- in laboratory settings?

Based on its safety profile:

- Hazards : Flammable liquid (H226), harmful if swallowed (H303), and toxic via skin contact or inhalation (H312+H332) .

- Preventive measures : Use explosion-proof equipment, wear nitrile gloves and chemical goggles, and ensure ventilation to avoid vapor accumulation .

- Spill management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose per local regulations .

Q. How can researchers synthesize 2-Octanone, 6-hydroxy- derivatives for structural modification studies?

Cyanoethylation reactions using acrylonitrile in iso-butyl alcohol or dimethyl ether (DME) solvents under alkaline conditions yield derivatives like 3-(γ/β-cyanoethyl)-2-octanone. Key steps:

- Reaction optimization : Maintain temperature at 55–60°C with KOH catalyst .

- Product isolation : Distillation under reduced pressure (e.g., 10 mm Hg for 2-octanone, 160°C for cyanoethylated derivatives) .

- Purity verification : GC-MS analysis (e.g., HP-5 column, SE-30 stationary phase) and molecular weight confirmation via high-resolution mass spectrometry .

Advanced Research Questions

Q. How can microextraction efficiency for 2-Octanone, 6-hydroxy- be improved in complex matrices with high interferent loads?

- Solvent screening : Test binary solvent systems (e.g., chloroform + 1-bromo-2-chloroethane) to balance polarity and density for phase separation .

- Ionic strength modulation : Use sodium sulfate instead of NaCl to reduce co-extraction of hydrophilic interferents .

- Post-extraction cleanup : Employ solid-phase extraction (SPE) with C18 cartridges to remove lipids or proteins before GC analysis .

Q. What strategies resolve contradictions in reported extraction recoveries (55–86%) across studies?

- Source analysis : Compare matrix effects (e.g., plasma vs. urine), salt types, and pH variability .

- Method harmonization : Adopt standardized QC samples spiked at low/middle/high concentrations (e.g., 0.5–200 µg mL⁻¹) to validate recovery consistency .

- Instrument calibration : Regular checks of GC-FID detector response using internal standards (e.g., deuterated 2-octanone) to minimize signal drift .

Q. How do environmental stressors (e.g., light, temperature) affect 2-Octanone, 6-hydroxy- stability in long-term storage?

- Stability studies : Store samples at -80°C in amber vials to prevent photodegradation; monitor degradation products via GC-MS every 6 months .

- Accelerated testing : Expose aliquots to 40°C/75% relative humidity for 4 weeks and compare with controls using ANOVA to identify significant degradation pathways .

Q. What metabolomics approaches identify 6-hydroxy metabolites of 2-Octanone in in vitro hepatic models?

- Incubation conditions : Use human liver microsomes with NADPH regeneration systems; terminate reactions with ice-cold acetonitrile .

- Metabolite profiling : LC-QTOF-MS in positive ion mode (m/z 100–500) with data-dependent acquisition (DDA) to detect hydroxylation products .

- Data interpretation : Apply tools like XCMS Online for peak alignment and METLIN for spectral matching .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Methodological Guidelines

- Experimental design : Follow principles of problem formulation, hypothesis testing, and iterative optimization per ’s research framework .

- Data validation : Include triplicate runs, blank controls, and spiked recovery samples in all workflows to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.